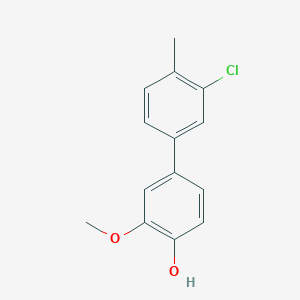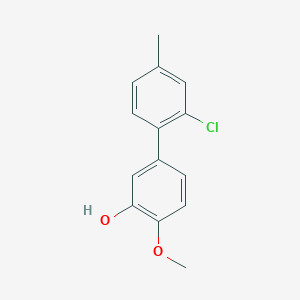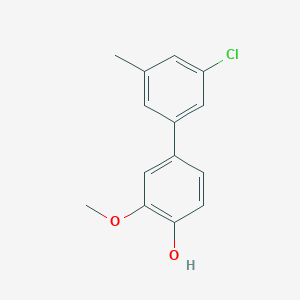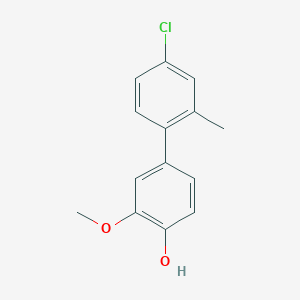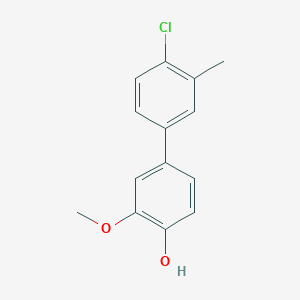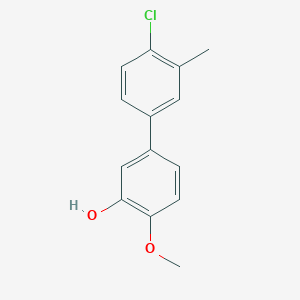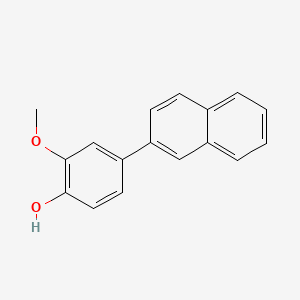
4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% (4-CHP-2MP) is a phenolic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless to pale-yellow liquid and is a derivative of phenol and isomer of 2-chloro-5-hydroxybenzyl alcohol. 4-CHP-2MP is a useful reagent in organic synthesis and is used in the production of various compounds, such as dyes, pharmaceuticals, and fragrances.
Mécanisme D'action
4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% is an acid-catalyzed reaction that involves the protonation of the hydroxyl group of the 2-chloro-5-hydroxybenzyl alcohol. This protonation results in the formation of a carbocation, which then reacts with methanol to form the corresponding ester. The ester is then hydrolyzed with sulfuric acid to form the desired product.
Biochemical and Physiological Effects
4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% has been reported to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% has inhibitory effects on the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% has been reported to have antimicrobial and anti-inflammatory effects. It has also been reported to have anti-cancer effects, including the inhibition of cell proliferation and the induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% in laboratory experiments is its low cost and availability. Additionally, it is a highly versatile reagent that can be used in the synthesis of a wide range of organic compounds. However, there are some drawbacks to using 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95%. It is a highly volatile compound, which can make it difficult to store and handle. Additionally, it is a strong acid, which can cause irritation if it comes into contact with skin or eyes.
Orientations Futures
The future directions for research on 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% include further investigation into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research is needed to explore the potential of 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% as a catalyst in organic synthesis. Additionally, further research is needed to investigate the safety and toxicity of 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95%, as well as its potential environmental impacts. Finally, further research is needed to explore the potential of 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% as a source of renewable energy.
Méthodes De Synthèse
4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% can be synthesized by the reaction of 2-chloro-5-hydroxybenzyl alcohol with methanol in the presence of sulfuric acid as a catalyst. The reaction proceeds in two steps, first the alcohol is reacted with methanol to form the corresponding ester, and then the ester is hydrolyzed with sulfuric acid to form the desired product. The reaction is usually carried out in a flask at a temperature of 60-80°C.
Applications De Recherche Scientifique
4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol, 95% is used in the production of various surfactants, such as polyethylene glycol and polypropylene glycol.
Propriétés
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c1-17-13-6-8(2-5-12(13)16)10-7-9(15)3-4-11(10)14/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVADVIDKFPIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=CC(=C2)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685614 |
Source


|
| Record name | 6-Chloro-3'-methoxy[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol | |
CAS RN |
1261978-25-9 |
Source


|
| Record name | 6-Chloro-3'-methoxy[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



